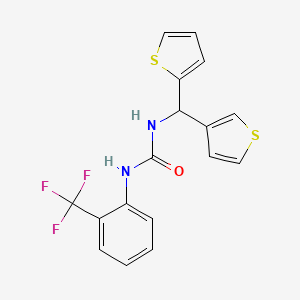
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This urea derivative is known for its ability to inhibit a specific enzyme, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves the inhibition of a specific enzyme called protein kinase CK2. This enzyme is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea in lab experiments is its specificity towards protein kinase CK2. This allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of this compound in combination with other therapies for the treatment of various diseases. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical settings.
Synthesemethoden
The synthesis of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves the reaction of 2-(trifluoromethyl)benzoylisothiocyanate and 2,3-dithiophen-2-ylacetaldehyde in the presence of a base. The resulting intermediate is then treated with urea to yield the final product. This method has been optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of a specific enzyme, which is involved in the progression of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy and safety.
Eigenschaften
IUPAC Name |
1-[thiophen-2-yl(thiophen-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS2/c18-17(19,20)12-4-1-2-5-13(12)21-16(23)22-15(11-7-9-24-10-11)14-6-3-8-25-14/h1-10,15H,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYSSWPEUUHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)
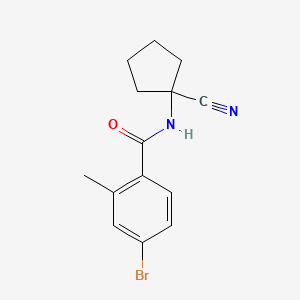
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)
![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
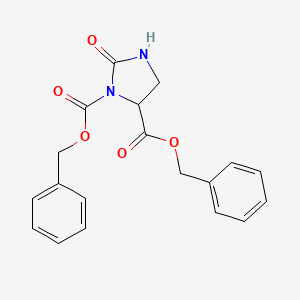
![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)
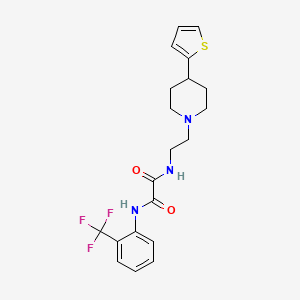

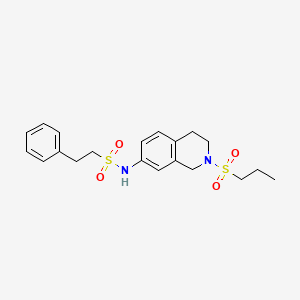
![(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2396806.png)